7,8-Difluoroquinoline
Overview
Description
7,8-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique chemical properties.
Mechanism of Action
Target of Action
7,8-Difluoroquinoline is a member of the quinoline family, which is known for its wide range of biological activities . The primary targets of quinolines are various enzymes, and their inhibition leads to antibacterial, antineoplastic, and antiviral activities . .
Mode of Action
The mode of action of quinolines involves the formation of a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This unique mechanism of action allows quinolones to be effective against strains resistant to many other classes of antibacterials
Biochemical Pathways
Quinolines affect various biochemical pathways due to their ability to inhibit different enzymes
Pharmacokinetics
The pharmacokinetic properties of quinolones are influenced by their chemical structure . Fluorine atom at position C-6 and various substitutions on the basic quinolone structure yield fluoroquinolones, which have enhanced antibacterial properties and improved pharmacokinetic profile . .
Result of Action
The result of the action of quinolines is primarily the inhibition of bacterial growth due to their antibacterial activity . They also exhibit antineoplastic and antiviral activities
Preparation Methods
The synthesis of 7,8-Difluoroquinoline involves several methods, including cyclization, cycloaddition reactions, and direct fluorination. One common synthetic route is the nucleophilic substitution of halogen atoms in quinoline derivatives with fluorine atoms. Another approach involves the use of organometallic compounds to introduce fluorine atoms into the quinoline ring . Industrial production methods often employ large-scale cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
7,8-Difluoroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
7,8-Difluoroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activity, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
7,8-Difluoroquinoline can be compared with other fluorinated quinolines, such as:
4-Amino-7,8-difluoroquinoline: This compound has an amino group at the 4-position, which can alter its reactivity and biological activity.
6,7-Difluoroquinoline: The fluorine atoms are positioned differently, leading to variations in chemical properties and applications.
5,7,8-Trifluoroquinoline:
The unique positioning of the fluorine atoms in this compound imparts distinct properties that make it particularly valuable in specific applications, such as enzyme inhibition and receptor binding studies .
Properties
IUPAC Name |
7,8-difluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJUOHUSWWHAHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162953 | |
Record name | Quinoline, 7,8-Difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145241-76-5 | |
Record name | Quinoline, 7,8-Difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145241765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 7,8-Difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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